![molecular formula C13H18ClN3O2 B3387632 2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide CAS No. 848068-70-2](/img/structure/B3387632.png)
2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide
Overview
Description
2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide (CNMDP) is a synthetic compound used in laboratory research. It is a member of the class of compounds known as pyrroloacetamides, which have been studied for their potential applications in a wide range of scientific fields. CNMDP has been studied for its ability to act as an inhibitor of certain enzymes and as an activator of certain biochemical pathways.
Scientific Research Applications
2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide has been studied for its potential applications in a variety of scientific fields, including biochemistry, molecular biology, and pharmacology. In biochemistry, 2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide has been used as an inhibitor of certain enzymes, such as tyrosine kinases and phosphatases. In molecular biology, 2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide has been used to study the regulation of gene expression and protein synthesis. In pharmacology, 2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide has been studied for its potential use as a drug to treat certain diseases, such as cancer and diabetes.
Mechanism of Action
2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide acts as an inhibitor of certain enzymes, such as tyrosine kinases and phosphatases, by binding to their active sites. This binding prevents the enzyme from catalyzing its reaction, thus inhibiting its activity. 2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide can also act as an activator of certain biochemical pathways, such as those involved in signal transduction. In these pathways, 2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide binds to certain proteins and activates their activity, thus allowing the pathway to be initiated.
Biochemical and Physiological Effects
2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide has been studied for its biochemical and physiological effects. In vitro studies have shown that 2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide can inhibit the activity of certain enzymes, such as tyrosine kinases and phosphatases. In vivo studies have shown that 2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide can activate certain biochemical pathways, such as those involved in signal transduction. In addition, 2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic effects in animal models.
Advantages and Limitations for Lab Experiments
2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide has several advantages for use in laboratory experiments. It is easily synthesized in the laboratory, and it is relatively stable and non-toxic. In addition, 2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide can be used to study a variety of biochemical and physiological processes. However, 2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide is not suitable for use in clinical trials due to its potential toxicity.
Future Directions
2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide has a number of potential future applications. It could be used to study the regulation of gene expression and protein synthesis. In addition, 2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide could be used to develop new drugs to treat diseases such as cancer and diabetes. Finally, 2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide could be used to study the role of certain enzymes and biochemical pathways in various physiological processes.
properties
IUPAC Name |
2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-9-10(2)17(5-4-6-19-3)13(11(9)8-15)16-12(18)7-14/h4-7H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIVOWXGFRJWLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)CCl)CCCOC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138660 | |
Record name | 2-Chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001138660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide | |
CAS RN |
848068-70-2 | |
Record name | 2-Chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848068-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001138660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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